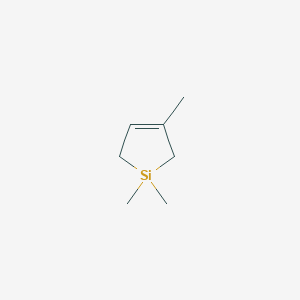
Silacyclopent-3-ene, 1,1,3-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclopent-3-ene, 1,1,3-trimethyl- is an organosilicon compound characterized by a five-membered ring structure containing silicon
Preparation Methods
Synthetic Routes and Reaction Conditions
Silacyclopent-3-ene, 1,1,3-trimethyl- can be synthesized through several methods. One common approach involves the ring-opening polymerization of cyclic monomers. For instance, the copolymerization of 1-methyl-1-phenyl-1-silacyclopent-3-ene with 1-phenyl-1-vinyl-1-silacyclopent-3-ene in the presence of n-butyllithium at low temperatures results in the formation of the desired compound .
Industrial Production Methods
Industrial production of silacyclopent-3-ene, 1,1,3-trimethyl- typically involves the use of advanced polymerization techniques. These methods ensure high yields and purity of the final product, making it suitable for various commercial applications .
Chemical Reactions Analysis
Types of Reactions
Silacyclopent-3-ene, 1,1,3-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various siloxanes, silanes, and substituted silacyclopent-3-enes. These products have significant applications in materials science and polymer chemistry .
Scientific Research Applications
Silacyclopent-3-ene, 1,1,3-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and composites.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based life forms and biochemical processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of silacyclopent-3-ene, 1,1,3-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s silicon atom plays a crucial role in its reactivity, allowing it to form stable bonds with other elements. This reactivity is harnessed in various chemical processes, including polymerization and catalysis .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorosilacyclopent-3-ene: Similar in structure but contains fluorine atoms instead of methyl groups.
1-Methyl-1-phenyl-1-silacyclopent-3-ene: Contains a phenyl group, offering different reactivity and applications.
1-Phenyl-1-vinyl-1-silacyclopent-3-ene: Features a vinyl group, which influences its polymerization behavior.
Uniqueness
Silacyclopent-3-ene, 1,1,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
3528-14-1 |
|---|---|
Molecular Formula |
C7H14Si |
Molecular Weight |
126.27 g/mol |
IUPAC Name |
1,1,3-trimethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C7H14Si/c1-7-4-5-8(2,3)6-7/h4H,5-6H2,1-3H3 |
InChI Key |
JMEYPJTVYUGLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC[Si](C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


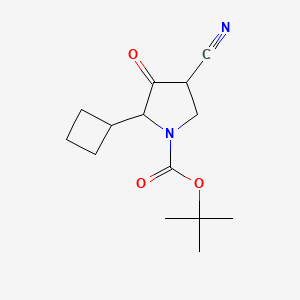
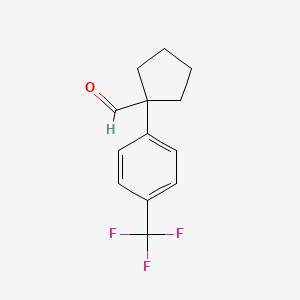

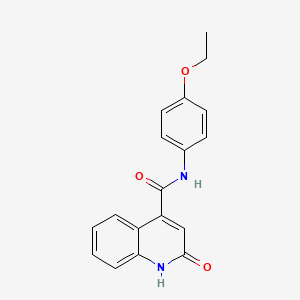
![2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B14171044.png)
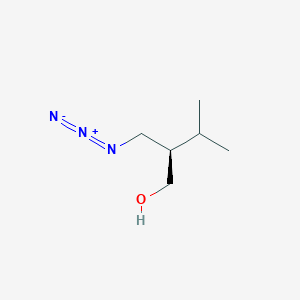
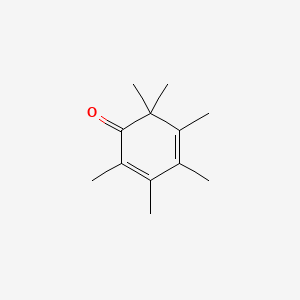
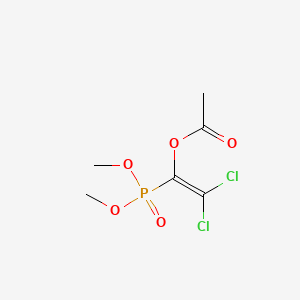
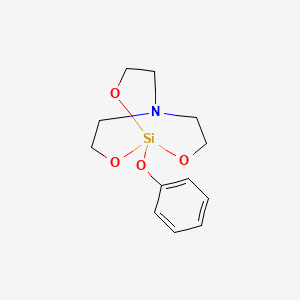
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)
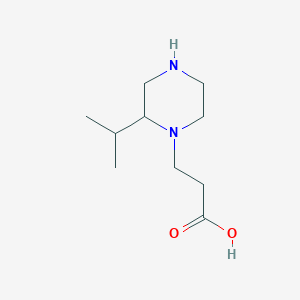
![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
